molecular formula C7H8ClNO B1600343 (6-Chloro-5-methylpyridin-3-yl)methanol CAS No. 887707-21-3

(6-Chloro-5-methylpyridin-3-yl)methanol

Cat. No. B1600343
M. Wt: 157.6 g/mol
InChI Key: UVGILPAOAYLZIQ-UHFFFAOYSA-N
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Patent
US08252817B2

Procedure details

The preparation is carried out analogously to Example 6A from 1.00 g (6.35 mmol) (6-chloro-5-methylpyridin-3-yl)methanol and 5 ml thionyl chloride. 1.26 g of the title compound, which is reacted without further purification, are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][C:3]=1[CH3:10].S(Cl)([Cl:13])=O>>[Cl:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([CH2:8][Cl:13])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C=N1)CO)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.